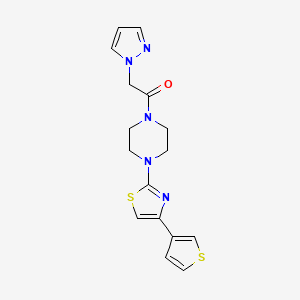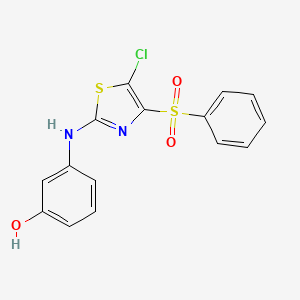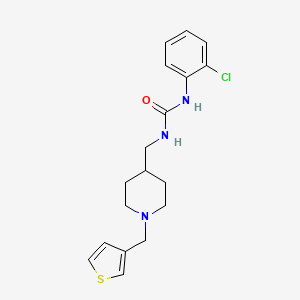
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, a thioether, and a nitro group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, a planar, aromatic ring, could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, the nitro group could be reduced to an amine, and the thiadiazole ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticonvulsant Activity and Quality Control
Development of Quality Control Methods for Promising Anticonvulsants : Derivatives of 1,3,4-thiadiazole, including N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, have been synthesized and demonstrated high anticonvulsive activity. This substance, compared to the classic drug "Depakin," showed potential for further preclinical studies. The study aimed to develop methods for the substance's identification, impurity determination, and quantitative analysis to aid in standardization for medical applications (Sych et al., 2018).
Spectroscopic and Theoretical Investigations
Spectroscopic and Theoretical Investigation into Dual Fluorescence Effects : Spectroscopic studies on compounds from the 1,3,4-thiadiazole group revealed dual fluorescence effects, suggesting the potential of these compounds as fluorescence probes in molecular biology and medicine. The effects correlated with molecular aggregation and charge transfer phenomena, highlighting the compounds' utility in biological and medicinal applications (Budziak et al., 2019).
Antimicrobial and Antitubercular Agents
Synthesis and Biological Evaluation of 4-Thiazolidinone Derivatives : Derivatives synthesized from 2-amino-5-nitrothiazole were screened for antibacterial, antifungal, and antitubercular activities. The synthesized compounds displayed potential as antimicrobial and antitubercular agents, underscoring the importance of such derivatives in developing new therapeutic agents (Samadhiya et al., 2014).
Novel Syntheses and Evaluations
Synthesis of Sparfloxacin Derivatives and Antimicrobial Activity : A study on the synthesis of N-substituted piperazinyl quinolones derivatives indicated moderate activity against Gram-positive bacteria and suggested further exploration of such derivatives for antibacterial and antimycobacterial applications (Gurunani et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O4S2/c18-11-4-6-12(7-5-11)19-14(24)9-28-17-22-21-16(29-17)20-15(25)10-2-1-3-13(8-10)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBWRIMYUVUQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2767070.png)
![3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2767072.png)
![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)
![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767083.png)


![3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2767087.png)
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
